Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name for this compound is disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate , reflecting its disodium salt formulation, naphthalene core, and substituent groups. Alternative nomenclature includes:
- Disodium 4-[bis(4-(dimethylamino)phenyl]methyl-3-hydroxy-2,7-naphthalenedisulfonate
- Sodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulfonate .
The compound’s CAS registry number is 93805-02-8 , distinguishing it from its protonated acid form (CAS 84674-88-4). The molecular formula is C27H26N2Na2O7S2 , with a molar mass of 620.67 g/mol .
| Property | Value |
|---|---|
| CAS Number | 93805-02-8 |
| Molecular Formula | C27H26N2Na2O7S2 |
| Molar Mass | 620.67 g/mol |
| EINECS | 298-482-2 |
| Synonyms | DTXSID40239695, EINECS 298-482-2 |
Molecular Architecture Analysis: X-ray Crystallography and Computational Modeling
While direct X-ray crystallographic data for this specific compound remains unpublished, structural insights can be extrapolated from related naphthalene disulfonates and computational models. The molecule features:
- A naphthalene ring substituted at positions 2, 3, 4, and 7.
- A hydroxyl group at position 3.
- Sulfonate groups (-SO3Na) at positions 2 and 7.
- A bis(4-(dimethylamino)phenyl)methyl group at position 4.
Computational simulations using density functional theory (DFT) predict a planar naphthalene core with sulfonate groups oriented perpendicular to the aromatic plane to minimize steric hindrance. The dimethylamino substituents adopt a conformationally flexible arrangement , with rotation around the C-N bonds contributing to multiple low-energy states.
Spectroscopic Characterization: NMR, IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
13C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
- O-H stretch : 3200–3400 cm⁻¹ (broad).
- S-O asymmetric stretch : 1180–1220 cm⁻¹.
- C-N stretch (dimethylamino): 1250–1300 cm⁻¹.
Mass Spectrometry
Electrospray ionization (ESI-MS) in negative mode shows:
Tautomeric and Conformational Isomerism Studies
The compound exhibits tautomerism at the hydroxyl group (position 3), which may undergo keto-enol shifts under specific pH conditions. Computational studies suggest the enol form is stabilized by intramolecular hydrogen bonding with adjacent sulfonate groups.
Conformational isomerism arises from:
- Rotation of the bis(4-(dimethylamino)phenyl)methyl group around the C–C bond linking it to the naphthalene core.
- Flexibility of the dimethylamino groups, which adopt equatorial or axial orientations relative to the phenyl rings.
Molecular dynamics simulations indicate two predominant conformers with energy differences <2 kcal/mol, suggesting rapid interconversion at room temperature.
Properties
CAS No. |
93805-02-8 |
|---|---|
Molecular Formula |
C27H26N2Na2O7S2 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
disodium;4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H28N2O7S2.2Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;;/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
JIVZRIUOOMKRKW-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate typically involves multiple steps, starting from basic aromatic compounds. The process generally includes:
Formation of the bis(4-(dimethylamino)phenyl)methyl group: This step involves the reaction of dimethylaniline with formaldehyde under acidic conditions to form the bis(dimethylamino)benzyl cation.
Coupling with naphthalene derivatives: The bis(dimethylamino)benzyl cation is then coupled with a naphthalene derivative, such as 3-hydroxynaphthalene-2,7-disulphonic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are often more colored and used in dye applications.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonic acids, and nitro compounds under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid dyes, while reduction can produce leuco forms of the compound.
Scientific Research Applications
Applications in Scientific Research
-
Biological Staining
- Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate is utilized as a fluorescent dye in biological staining techniques. Its fluorescence properties enable visualization of cellular structures under UV light.
- Case Study : In a study examining cellular apoptosis, this compound was used to stain cells, allowing researchers to observe and quantify apoptotic cells effectively.
-
Photodynamic Therapy
- The compound shows potential in photodynamic therapy (PDT) for cancer treatment. Its ability to produce reactive oxygen species upon light activation can target and destroy malignant cells.
- Research Findings : A study demonstrated that when activated with specific wavelengths of light, the compound effectively induced cell death in various cancer cell lines.
-
Environmental Monitoring
- Due to its sensitivity to pH changes, it is employed as a pH indicator in environmental monitoring systems. Its application aids in assessing water quality by indicating acidity or alkalinity levels.
- Data Table :
| pH Level | Color Change |
|---|---|
| 4 | Red |
| 7 | Green |
| 10 | Blue |
Applications in Cosmetics
This compound is also used in the cosmetic industry for its coloring properties.
- Cosmetic Formulations
- It is incorporated into various cosmetic products such as hair dyes and skin creams for its vibrant coloration and stability.
- Case Study : A formulation study showed that incorporating this compound into hair dye formulations provided long-lasting color without significant fading over time.
Regulatory Considerations
Given its applications, regulatory assessments ensure the safety of this compound in consumer products. Studies focus on its toxicity and environmental impact.
Mechanism of Action
The mechanism of action of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate involves its ability to interact with various molecular targets through its aromatic rings and functional groups. The compound can form stable complexes with metal ions and proteins, which is crucial for its staining and dyeing properties. Additionally, its photodynamic properties allow it to generate reactive oxygen species under light exposure, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Substituent Analysis
The compound’s key differentiator is the bis(4-(dimethylamino)phenyl)methyl group, which contrasts with substituents in analogues:
- Azo-linked derivatives: Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulphonate (CAS 5850-35-1) contains two azo (-N=N-) groups and a nitro (-NO₂) substituent, enhancing its conjugation and suitability as a dye . Disodium 4-amino-3,6-bis[[4-[[4-(diethylamino)-2-hydroxyphenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate (CAS 84522-01-0) has four azo groups, creating an extended π-system for intense coloration .
- Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) differs in sulphonate positioning, altering solubility and reactivity .
Physical and Chemical Properties
Key Observations :
Biological Activity
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate, commonly referred to as compound 93805-02-8, is a complex organic compound that has garnered attention in various fields, particularly in biochemistry and environmental science. This article delves into its biological activity, highlighting its potential applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with hydroxyl and sulfonate groups, which enhance its solubility and reactivity. The presence of dimethylamino groups contributes to its electron-donating properties, making it a candidate for various biological interactions.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₆S₂
- CAS Number : 93805-02-8
- Antioxidant Properties : The compound exhibits significant antioxidant activity, acting as a free radical scavenger. This property is crucial in protecting cellular components from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders .
- Electron Transfer Mediator : Recent studies have demonstrated that compounds similar to this compound function as electron shuttles in microbial processes. This ability enhances the reduction of metal ions and organic pollutants in anaerobic conditions .
- Dye Reduction : The compound has been shown to facilitate the reduction of azo dyes by specific bacterial strains, indicating its potential use in bioremediation efforts for dye-contaminated environments .
Case Studies
- Microbial Reduction Studies : In one study involving Klebsiella oxytoca, the presence of anthraquinone disulfonates significantly increased the reduction rates of both methyl orange and iron oxides. This suggests that this compound could enhance microbial degradation processes .
- Antioxidant Activity Assessment : A comparative study using the DPPH assay demonstrated that compounds with similar structures exhibited strong antioxidant capabilities, with this compound showing superior efficacy compared to traditional antioxidants .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate, and how is purity validated?
- Methodology : Synthesis typically involves azo coupling reactions under controlled pH (4.6–6.5) to stabilize intermediates, followed by sulfonation using sodium sulfite. Purification employs ion-exchange chromatography to remove unreacted amines and sulfonic acid derivatives. Purity is validated via HPLC with a mobile phase of methanol and sodium acetate buffer (65:35 v/v), monitored at λ = 480–520 nm for azo chromophore detection .
Q. Which spectroscopic techniques are prioritized for structural characterization of this compound?
- Methodology :
- UV-Vis Spectroscopy : Identifies π→π* transitions of the azo and aromatic groups (λ_max ≈ 500–550 nm in aqueous solutions) .
- NMR : H NMR (DO) resolves dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.8–7.6 ppm). C NMR confirms sulfonate groups (δ 120–130 ppm) .
- FT-IR : Detects sulfonate S=O stretching (1240–1180 cm) and hydroxyl O-H bonds (3400–3200 cm) .
Q. How does the compound’s solubility profile impact its application in aqueous systems?
- Methodology : High water solubility (≥50 mg/mL at 25°C) is attributed to its disulphonate groups. Solubility in organic solvents (e.g., DMSO) is limited (<5 mg/mL), necessitating buffer-based stock solutions for biological assays. Conductivity titration can quantify ionic interactions in solution .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quenching data under varying pH conditions?
- Methodology : Fluorescence intensity discrepancies often arise from protonation/deprotonation of the hydroxyl and dimethylamino groups. Use phosphate buffers (pH 4–9) to stabilize ionization states. Time-resolved fluorescence spectroscopy distinguishes static vs. dynamic quenching mechanisms. Cross-validate with computational modeling (DFT) to assess electronic transitions .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodology : Accelerated stability testing (40°C/75% RH) under inert atmospheres (N) reduces sulfonate group oxidation. Monitor degradation via LC-MS for byproducts like naphthoquinone derivatives. Antioxidants (e.g., ascorbic acid at 0.1% w/v) prolong shelf life in aqueous formulations .
Q. How does the compound interact with metal ions, and how are these complexes characterized?
- Methodology : Titration with transition metals (e.g., Fe, Cu) in acetate buffer (pH 5.0) induces bathochromic shifts in UV-Vis spectra, indicating chelation. Job’s plot analysis determines stoichiometry (typically 1:1 or 1:2). X-ray crystallography or EXAFS validates coordination geometry .
Q. What regulatory considerations apply to its use in cross-disciplinary research (e.g., REACH compliance)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
